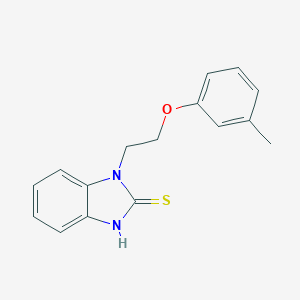![molecular formula C17H13N3S B416317 11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine](/img/structure/B416317.png)
11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step reactions starting from simpler precursors. One common approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with ethyl chloroacetate and chloroacetamide to form amino-substituted thieno derivatives . These intermediates can then undergo further cyclization and functionalization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups present on the compound and its derivatives. Detailed studies are required to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused ring compound with potential biological activities.
Thieno[3,4-b]pyridine: Known for its use in medicinal chemistry.
Uniqueness
9,10-dihydro-8H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H13N3S |
|---|---|
Peso molecular |
291.4g/mol |
Nombre IUPAC |
11-thia-9,20-diazapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13,15,17,19-octaen-19-amine |
InChI |
InChI=1S/C17H13N3S/c18-16-11-6-2-1-5-10(11)15-14(20-16)12-8-9-4-3-7-13(9)19-17(12)21-15/h1-2,5-6,8H,3-4,7H2,(H2,18,20) |
Clave InChI |
QGDYWWHDSZDGBA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N |
SMILES canónico |
C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C5=CC=CC=C54)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416234.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416238.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B416246.png)
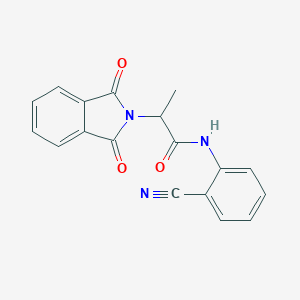
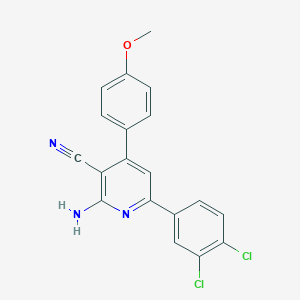
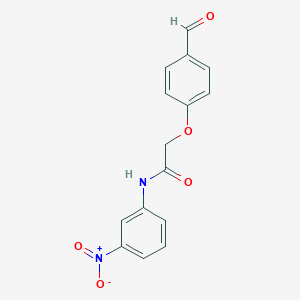
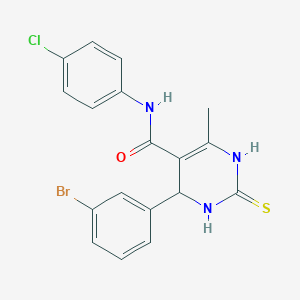
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416251.png)
![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)
